molecular formula C7H6Cl2N2 B1456583 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 5912-15-2

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1456583
CAS No.: 5912-15-2
M. Wt: 189.04 g/mol
InChI Key: RCSKSCCAAVNBAP-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound consisting of a pyrrolo[2,3-b]pyridine core with chlorine substituents at positions 4 and 6. The molecular formula is C₇H₆Cl₂N₂ , and its structure includes a fused pyrrole (five-membered ring with one nitrogen atom) and pyridine (six-membered aromatic ring with one nitrogen atom) system. The pyrrole ring adopts a partially saturated configuration (2,3-dihydro), while the pyridine ring remains fully aromatic.

Key stereochemical features :

  • Chlorine substituents : Positioned at C4 and C6 of the pyrrolo[2,3-b]pyridine scaffold. These electron-withdrawing groups enhance the electrophilicity of the aromatic system and direct regioselectivity in further functionalization.
  • Planar aromaticity : The pyridine ring exhibits aromaticity with six π-electrons, while the pyrrole ring contributes two π-electrons to the conjugated system.
  • Hydrogen bonding : The NH group at position 1 participates in intramolecular hydrogen bonding, influencing molecular conformation and stability.
Property Value Source
Molecular Weight 189.04 g/mol
LogP (Predicted) 2.49
Hydrogen Bond Acceptors 3

Properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSKSCCAAVNBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60851994
Record name 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60851994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-15-2
Record name 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60851994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Preparation Methods

Cyclocondensation Approach

One common approach to synthesize the pyrrolo[2,3-b]pyridine scaffold involves cyclocondensation of appropriately substituted pyridine derivatives with amine or amino-alcohol precursors. This method allows the formation of the fused bicyclic system under controlled conditions.

  • Starting materials often include 2,3-dichloropyridine derivatives.
  • Cyclization is promoted by heating in the presence of a base or acid catalyst.
  • The reaction conditions are optimized to favor the formation of the 2,3-dihydro derivative.

Halogenation Techniques

Selective chlorination at the 4 and 6 positions is achieved by:

  • Direct chlorination of the pyrrolo[2,3-b]pyridine core using chlorine gas or chlorinating agents like sulfuryl chloride.
  • Use of transition metal catalysts to enhance regioselectivity.
  • Control of reaction temperature and stoichiometry to minimize poly-chlorination or side reactions.

For example, vapor-phase chlorination has been used effectively in related pyridine derivatives to introduce chlorine atoms selectively.

Coupling and Sulfonylation Steps

According to patent WO2013181415A1, the synthesis involves:

  • Coupling of a pyridine derivative bearing a leaving group with a nucleophilic partner to form the bicyclic system.
  • Sulfonylation to protect or activate certain functional groups.
  • Deprotection steps to yield the final dichlorinated pyrrolo[2,3-b]pyridine compound.

These steps are conducted under controlled conditions to ensure high yield and purity.

Research Findings and Data Analysis

The preparation methods have been optimized through various studies focusing on yield, selectivity, and scalability.

Step Conditions Yield (%) Notes
Coupling Pd-catalyzed cross-coupling, 80°C 75-85 High regioselectivity observed
Sulfonylation Sulfonyl chloride, base, 0-25°C 80-90 Protects amine groups effectively
Deprotection Acidic or basic hydrolysis 85-95 Clean removal of protecting groups
Chlorination Cl2 gas, FeCl3 catalyst, 50-70°C 70-80 Selective 4,6-dichlorination achieved

This data reflects typical laboratory-scale synthesis results, demonstrating the feasibility of the multi-step approach.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Enzyme Inhibition

One of the most notable applications of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is its function as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various signaling pathways that regulate cell proliferation and survival. The compound binds specifically to the ATP-binding site of the tyrosine kinase domain of FGFRs, effectively inhibiting their activity. This inhibition disrupts important downstream signaling pathways that are often overactive in cancer cells, making this compound a candidate for targeted cancer therapies .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of breast cancer cells (specifically 4T1 cells) and induce apoptosis through its interaction with FGFRs. The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent in oncology .

Study on Breast Cancer Cells

A study conducted on the effects of this compound on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. The mechanism was attributed to the inhibition of FGFR-mediated signaling pathways that are crucial for cancer cell survival.

Parameter Control Group Treated Group
Cell Viability (%)100%30%
Apoptosis Rate (%)5%40%

This data underscores the compound's potential as a promising candidate for further development into an anticancer drug.

Mechanistic Studies

Further mechanistic studies have elucidated the specific binding interactions between this compound and FGFRs. These studies utilized molecular docking techniques to visualize binding affinities and interactions at the atomic level. The results indicated strong binding capabilities that could be leveraged for drug design aimed at FGFR-related malignancies .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival . The inhibition of FGFRs leads to apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anti-cancer therapy .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Structural Analogues :

Compound Name Substituents/Modifications Core Structure Key References
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 4-Cl, 6-Cl, 2,3-dihydro ring Pyrrolo[2,3-b]pyridine
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) 3-alkynyl, 5-aryl, methoxy groups Pyrrolo[2,3-b]pyridine
Thieno[2,3-b]pyridine derivatives Sulfur atom replacing pyrrolo nitrogen Thieno[2,3-b]pyridine
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine 4-OCH₃, 6-OCH₃ Pyrrolo[2,3-b]pyridine
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-CF₃ Pyrrolo[2,3-b]pyridine
  • Chlorine vs. Methoxy Substitutents :
    The chlorine atoms in the target compound increase hydrophobicity and electron-withdrawing effects compared to methoxy groups in 4,6-dimethoxy derivatives (e.g., 1190322-53-2). Methoxy groups enhance solubility but reduce electrophilicity, impacting reactivity in cross-coupling reactions .
  • Thieno[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine: Replacing the pyrrolo nitrogen with sulfur (thieno analogs) reduces basicity and aqueous solubility, often necessitating formulation aids like cyclodextrins. Pyrrolo derivatives generally exhibit better solubility and pharmacokinetic profiles .
  • Dihydro Ring vs.

Physicochemical Properties

Property This compound 4,6-Dimethoxy Analogue Thieno[2,3-b]pyridine 5-Trifluoromethyl Derivative
Molecular Weight 189.04 g/mol 194.19 g/mol ~180–220 g/mol 201.13 g/mol
LogP (Predicted) ~2.5 (hydrophobic) ~1.8 ~3.0 ~2.7
Aqueous Solubility Low (Cl substituents) Moderate (OCH₃) Very low Low (CF₃)
Synthetic Accessibility Moderate (requires halogenation steps) High High Moderate
  • Solubility: The target compound’s low solubility (due to Cl groups) contrasts with methoxy-substituted derivatives, which are more polar. Thieno analogs face severe solubility challenges, often requiring solubilizing agents .
  • Electrophilicity : Chlorine substituents enhance reactivity in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling, whereas methoxy groups deactivate the ring .

Biological Activity

Overview

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS No. 5912-15-2) is a heterocyclic compound belonging to the pyrrolopyridine family. With the molecular formula C₇H₆Cl₂N₂, this compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific enzymes and potential anti-cancer properties. This article provides a detailed examination of its biological activity based on various research findings.

Enzyme Inhibition

This compound is primarily recognized for its role as an inhibitor of the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, effectively inhibiting its activity and disrupting critical signaling pathways involved in cell proliferation and survival.

Cellular Effects

In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer cells (specifically 4T1 cells) and induces apoptosis. The mechanism involves specific binding interactions with FGFRs that lead to a reduction in cellular growth signals.

The interaction with FGFRs is central to the compound's biological effects. By inhibiting these receptors, this compound disrupts multiple downstream signaling pathways essential for cancer cell survival and proliferation. This specificity highlights its potential as a targeted therapeutic agent in oncology.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Breast Cancer : In vitro tests indicated a marked decrease in cell viability and an increase in apoptosis markers in treated 4T1 cells.
  • Mechanistic Studies : The compound's ability to induce apoptosis was linked to the activation of caspase pathways and alterations in mitochondrial membrane potential.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound has unique properties due to its specific substitution pattern. This uniqueness contributes to its potent inhibition of FGFRs compared to other pyrrolopyridine derivatives that may exhibit different biological activities such as antibacterial or antiviral properties.

Case Studies

Case Study 1: Antitumor Efficacy

A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents in breast cancer patients. Results indicated enhanced tumor regression rates compared to controls receiving chemotherapy alone. The study emphasized the importance of FGFR inhibition in overcoming resistance mechanisms commonly observed in breast cancer therapies.

Case Study 2: Safety Profile

Another investigation focused on the safety profile of this compound in preclinical models. Toxicological assessments revealed a favorable safety margin with no significant adverse effects observed at therapeutic doses. Hemolytic activity was notably low (<15%), indicating a promising nontoxic profile for further development .

Data Summary Table

Parameter Value
Molecular Weight189.04 g/mol
CAS Number5912-15-2
Primary TargetFGFR family
Inhibitory ActivitySignificant against FGFRs
Anticancer ActivityInduces apoptosis in 4T1 cells
Safety ProfileLow hemolytic activity (<15%)

Q & A

Q. How do solvent effects influence the reactivity of the pyrrolo[2,3-b]pyridine core in nucleophilic substitutions?

  • Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions at C6, while THF favors radical pathways. For 4-chloro derivatives, solvent-free conditions under microwave irradiation reduce byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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